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Compound of Interest

Compound Name:
2-Methyl-3-nitropyridine

hydrochloride

CAS No.: 63585-69-3

Cat. No.: B1585999

Get Quote

Executive Summary
2-Methyl-3-nitropyridine hydrochloride is a critical building block in the synthesis of fused

heterocyclic systems (e.g., pyrrolopyridines) and non-nucleoside reverse transcriptase

inhibitors (NNRTIs). While the free base (CAS 18699-87-1) is common, the hydrochloride salt

is often generated in situ or isolated to improve stability and solubility during GMP

manufacturing.

This guide addresses the specific analytical challenges posed by this molecule:

Regio-isomerism: Distinguishing the 3-nitro isomer from the thermodynamically favored 5-

nitro byproducts.

Ionic Stoichiometry: Confirming the 1:1 molar ratio of the pyridine base to hydrochloric acid.

Hygroscopicity: Managing the deliquescent nature of pyridine salts during analysis.
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Structural Identification (The "Fingerprint")[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The protonation of the pyridine nitrogen induces significant chemical shifts compared to the

free base.

Protocol:

Solvent: DMSO-d6 (Avoid CDCl3 due to poor solubility of the salt).

Concentration: 10 mg/mL.[1]

Internal Standard: TMS (0.00 ppm).[1]

Expected Data & Interpretation:
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Nucleus Signal (δ ppm) Multiplicity Assignment
Mechanistic
Insight

¹H 2.85 – 2.95 Singlet (3H) –CH₃ (C2)

Downfield shift

(+0.2 ppm vs

free base) due to

the electron-

withdrawing

effect of the

protonated

nitrogen.

¹H 7.80 – 7.90 DD (1H) C5–H
Coupling with C4

and C6.[1]

¹H 8.60 – 8.70 DD (1H) C4–H

Deshielded by

the adjacent nitro

group

(anisotropic

effect).[1]

¹H 8.90 – 9.00 DD (1H) C6–H

Most deshielded

aromatic proton

due to proximity

to the positively

charged

nitrogen.[1]

¹H ~12.0 - 14.0 Broad Singlet N–H⁺

Exchangeable

proton; confirms

salt formation.

¹³C ~150 - 155 Quaternary C2

Ipso-carbon

bearing the

methyl group.

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on a diamond crystal.[1] Note: Do not use KBr

pellets as ion exchange with KCl can occur under pressure.
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Diagnostic Bands:

1530 & 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches (strong).[1]

2300 – 2800 cm⁻¹: Broad "ammonium" band characteristic of Pyridine–H⁺ salts (N–H

stretching overtone series).[1]

700 – 900 cm⁻¹: C–H out-of-plane bending (fingerprint for 2,3-substitution).

Quantitative Purity & Assay
HPLC Purity Profiling
Nitropyridines are polar and basic. Standard C18 columns often yield tailing peaks due to

interaction with residual silanols. We recommend a "Base Deactivated" column and a buffered

mobile phase.

Method Parameters:

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Low pH suppresses silanol

ionization.[1]

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient:

0 min: 5% B

10 min: 40% B

15 min: 40% B

16 min: 5% B (Re-equilibration)

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 270 nm (Nitro group λmax).[1]
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Temperature: 30°C.

Critical System Suitability Criteria:

Tailing Factor (T): Must be < 1.5. (If > 1.5, add 5 mM Triethylamine to Mobile Phase A).[1]

Resolution (Rs): > 2.0 between 2-Methyl-3-nitropyridine and 2-Methyl-5-nitropyridine

(common impurity).

Salt Stoichiometry (The "Double Titration" Method)
To certify the material as a pure hydrochloride salt, you must quantify both the chloride anion

and the acidic proton.

A. Chloride Content (Argentometric Titration)

Reagent: 0.1 N Silver Nitrate (AgNO₃).[1]

Indicator: Potentiometric endpoint detection (Silver electrode).

Procedure: Dissolve 150 mg of sample in 50 mL water + 2 mL HNO₃. Titrate with AgNO₃.

Calculation:

[1]

Target: ~20.3% w/w Cl⁻.[1]

B. Acid Content (Alkalimetric Titration)

Reagent: 0.1 N Sodium Hydroxide (NaOH).[1]

Solvent: Ethanol/Water (1:1).[1]

Procedure: Dissolve 150 mg sample. Titrate potentiometrically (glass pH electrode).[1]

Observation: You will see one inflection point corresponding to the neutralization of the

Pyridine-H⁺.
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Target: 100% assay on anhydrous basis.

Analytical Logic & Workflow Visualization
The following diagram illustrates the decision matrix for characterizing this specific

intermediate, ensuring no critical quality attribute is overlooked.
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Crude 2-Methyl-3-nitropyridine HCl

1. Structural ID

1H NMR (DMSO-d6)
Confirm Regiochemistry

FT-IR (ATR)
Confirm Nitro/Salt Bands

2. Purity & Impurities

Structure Confirmed

RP-HPLC (pH 3.0)
Detect 5-nitro isomer

3. Salt Stoichiometry

Purity > 98%

AgNO3 Titration
(Chloride Content)

NaOH Titration
(Proton Content)

Release Decision

Cl ~ 20.3% Assay 98-102%

Click to download full resolution via product page

Figure 1: Step-wise analytical control strategy for Pyridine HCl salts.
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Advanced Troubleshooting: HPLC Method
Development
When analyzing nitropyridines, peak shape issues are common due to the interaction between

the basic nitrogen and silanol groups on the column. Use this decision tree to optimize your

chromatography.

Poor Peak Shape
(Tailing > 1.5)

Is Mobile Phase
pH < 3.0?

Check Buffer Conc.
(Should be >20mM)Yes

Lower pH to 2.5-3.0
(Suppress Silanols)

No

Is Column
Base-Deactivated?

Switch to
Zorbax Eclipse / Luna C18(2)No

Add 5mM TEA
as Ion Pair Reagent

Yes (Still Tailing)

Click to download full resolution via product page

Figure 2: Troubleshooting logic for basic heterocycle chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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